molecular formula C33H37N5O5 B2711035 N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide CAS No. 899909-42-3

N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

Numéro de catalogue: B2711035
Numéro CAS: 899909-42-3
Poids moléculaire: 583.689
Clé InChI: UOYNIVFXYDKCOW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a useful research compound. Its molecular formula is C33H37N5O5 and its molecular weight is 583.689. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound has garnered attention due to its potential biological activities, which may include significant interactions with various biological targets. The structural features of this compound, including the piperidine ring and quinazoline core, are believed to contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

ComponentDescription
Molecular Formula C33H37N5O5
IUPAC Name This compound
SMILES CCOc(cc1)ccc1NC(CN(c(cccc1)c1C(N1CCC(NC2CCN(Cc3ccccc3)CC2)=O)=O)C1=O)=O

Receptor Binding Affinity

Research indicates that compounds related to N-(1-benzylpiperidin-4-yl) have been evaluated for their binding affinity to sigma receptors. A study showed that a series of N-(1-benzylpiperidin-4-yl)arylacetamides exhibited higher affinity for sigma1 receptors compared to sigma2 receptors. This suggests a potential role in modulating neurological pathways associated with these receptors .

Anticonvulsant Properties

In related studies, compounds derived from similar structural frameworks have demonstrated anticonvulsant properties. For instance, Mannich bases derived from pyrrolidine diones showed efficacy in various seizure models in mice . While specific data on the anticonvulsant activity of N-(1-benzylpiperidin-4-yl)-3-[...] is limited, its structural analogs suggest a potential for similar effects.

Antimicrobial Activity

The biological evaluation of piperidine derivatives has also indicated antimicrobial activity. Some derivatives have been tested against standard bacterial strains and fungal pathogens, showing promising results . Although direct studies on N-(1-benzylpiperidin-4-yl)-3-[...] are not extensively documented, the presence of functional groups similar to those in effective antimicrobial agents suggests potential activity.

Study on Sigma Receptor Binding

A pivotal study conducted by researchers synthesized various N-(1-benzylpiperidin-4-yl)arylacetamides and assessed their binding properties. The results indicated that modifications in the aromatic ring significantly influenced receptor affinity. Compounds with phenyl rings maintained high sigma1 receptor affinity while substitutions with imidazole or pyridyl rings resulted in a drastic loss of binding capability .

Anticonvulsant Screening

In a screening for anticonvulsant activity, it was found that certain piperidine derivatives exhibited significant protective effects in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. These findings underscore the therapeutic potential of piperidine-based compounds in managing seizure disorders .

Propriétés

Numéro CAS

899909-42-3

Formule moléculaire

C33H37N5O5

Poids moléculaire

583.689

Nom IUPAC

N-(1-benzylpiperidin-4-yl)-3-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C33H37N5O5/c1-2-43-27-14-12-25(13-15-27)35-31(40)23-38-29-11-7-6-10-28(29)32(41)37(33(38)42)21-18-30(39)34-26-16-19-36(20-17-26)22-24-8-4-3-5-9-24/h3-15,26H,2,16-23H2,1H3,(H,34,39)(H,35,40)

Clé InChI

UOYNIVFXYDKCOW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.